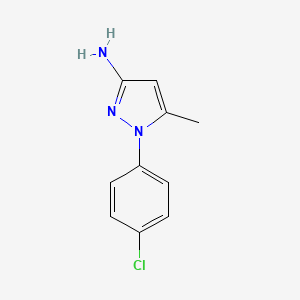

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Overview

Description

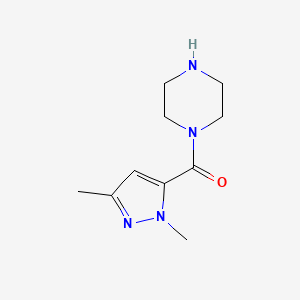

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine (CMP) is a pyrazole derivative that has been the subject of numerous scientific studies due to its diverse biological activities. CMP has been found to possess anti-inflammatory, antioxidant, antibacterial, antifungal, and anti-cancer properties, among other activities. It has also been used in various laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine could serve as a precursor for synthesizing compounds with potential therapeutic effects. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties . This compound could be modified to enhance its drug-like properties, such as solubility and metabolic stability, making it a valuable candidate for drug discovery pipelines.

Material Science

In the field of material science, this compound might be utilized in the development of novel organic materials. Its aromatic structure and potential for various substitutions make it a candidate for creating polymers or small molecule organic semiconductors, which could be used in electronic devices like organic light-emitting diodes (OLEDs) or as part of photovoltaic cells .

Biology

Biologically, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine could be explored for its interaction with biological macromolecules. It may act as an inhibitor or activator for certain enzymes or receptors within cellular pathways. Its effects on gene expression or signal transduction could be studied to understand its role in biological systems and disease models .

Chemistry

Chemically, this compound can be used to study reaction mechanisms and kinetics. It could act as a ligand in coordination chemistry, forming complexes with various metals. These complexes might exhibit catalytic activity or could be studied for their magnetic, electronic, or optical properties .

Pharmacology

In pharmacology, derivatives of this compound could be investigated for their interaction with various receptors or ion channels. It could be part of a high-throughput screening to identify new pharmacologically active molecules. Its role in modulating neurotransmitter systems or hormonal pathways could lead to the development of new drugs for neurological or endocrine disorders .

Drug Discovery

Finally, in drug discovery, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine could be a starting point for the design of new medicinal agents. Through structure-activity relationship studies, its core structure could be optimized to improve binding affinity and selectivity for a specific biological target, potentially leading to the discovery of new therapeutic agents .

Mechanism of Action

Target of Action

Similar compounds have been reported to target specific pathogens such as botrytis cinerea and alternaria alternata .

Biochemical Pathways

Related compounds have been shown to modulate oxidative stress and inflammatory pathways .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have been reported to exhibit antileishmanial and antimalarial activities .

Action Environment

Similar compounds have been reported to be stable in aqueous solution in the dark at ph 4, 5, and 7 (25°c and 50°c) .

properties

IUPAC Name |

1-(4-chlorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMIJABWYVYHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)

![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)

![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)